molecular formula C8H7NO2 B121492 7-(hydroxymethyl)-3H-pyrrolizin-3-one CAS No. 154367-62-1

7-(hydroxymethyl)-3H-pyrrolizin-3-one

Cat. No. B121492
M. Wt: 149.15 g/mol
InChI Key: UKIPUKBDUHVOSV-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and various spectroscopic properties.


Scientific Research Applications

Synthesis and Chemical Properties

7-(hydroxymethyl)-3H-pyrrolizin-3-one and its derivatives are utilized in various synthesis processes due to their unique chemical structures. Tang and Pyne (2003) developed a diastereoselective and modular approach to synthesize the structure characteristic of several natural pyrrolizidine natural products, culminating in the synthesis of (-)-7-epiaustraline and (+)-1,7-diepiaustraline (Tang & Pyne, 2003). Despinoy and McNab (2009) demonstrated that pyrrolizin-3-ones can be easily hydrogenated to their hexahydro derivatives, providing a concise, diastereoselective route to necine bases (Despinoy & McNab, 2009).

Biological and Pharmacological Applications

The compounds derived from 7-(hydroxymethyl)-3H-pyrrolizin-3-one have been studied for their potential in various biological and pharmacological applications. Santos et al. (2014) reported the potential of 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles as anticancer agents against breast cancer, highlighting their efficacy particularly against the triple-negative breast cancer cell line (Santos et al., 2014). Additionally, Boyko et al. (2015) highlighted the potential of 7-(3-cyclopentyloxy-4-methoxyphenyl)hexahydro-3H-pyrrolizin-3-one (Pyrromilast) as a highly active inhibitor of subtype 4B phosphodiesterase, offering promising treatment for chronic obstructive pulmonary disease (Boyko et al., 2015).

Molecular Dynamics and Spectroscopy

The molecules related to 7-(hydroxymethyl)-3H-pyrrolizin-3-one have also been subjects in molecular dynamics and spectroscopic studies. Kyrychenko et al. (2000) performed molecular dynamics and density functional theory studies for alcohol and water complexes of related heteroazaaromatic molecules, elucidating different types of intermolecular complexes in the ground electronic state (Kyrychenko et al., 2000).

Safety And Hazards

Material safety data sheets (MSDS) provide information on the hazards of chemicals, their safe handling procedures, and emergency measures.


Future Directions

This would involve a discussion of unanswered questions about the compound and potential areas of future research.


For a specific compound like “7-(hydroxymethyl)-3H-pyrrolizin-3-one”, you would need to consult specialized chemical databases or scientific literature. If you have access to a university library, they may be able to help you find more specific information. Alternatively, you could consider reaching out to researchers who specialize in this area. They might be able to provide more detailed and specific information.


properties

IUPAC Name

7-(hydroxymethyl)pyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIPUKBDUHVOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N2C1=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(hydroxymethyl)-3H-pyrrolizin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(hydroxymethyl)-3H-pyrrolizin-3-one
Reactant of Route 2
7-(hydroxymethyl)-3H-pyrrolizin-3-one
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
7-(hydroxymethyl)-3H-pyrrolizin-3-one

Citations

For This Compound
1
Citations
H McNab, C Thornley - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
The reaction of pyrrolizin-3-one 1 with dry hydrogen chloride gives the 1-chloro-1,2-dihydro derivative 8 (93%) by electrophilic addition. The halogen of 8 is readily displaced by O-…
Number of citations: 19 pubs.rsc.org

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